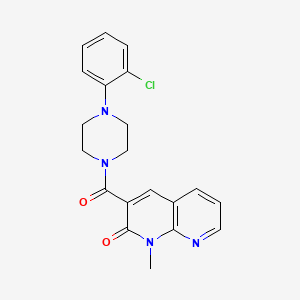

![molecular formula C20H17N3O2S B2682558 N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide CAS No. 899964-52-4](/img/structure/B2682558.png)

N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

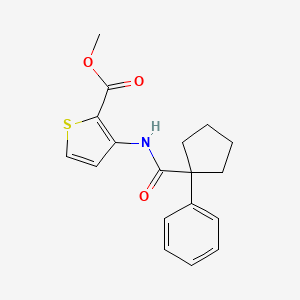

N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide, also known as PBF-509, is a small molecule inhibitor that has been found to have potential therapeutic applications in various diseases. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Aplicaciones Científicas De Investigación

Analytical and Spectral Study of Organic Ligands

Research involving furan ring-containing organic ligands, including structures related to N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide, highlights their synthesis, characterization, and potential as chelating agents. These compounds have been studied for their antimicrobial activities against both gram-positive and gram-negative bacteria, showcasing their relevance in the development of new antimicrobial agents. The transition metal complexes derived from these ligands exhibit varying degrees of inhibition against bacterial growth, suggesting their utility in creating novel antibacterial treatments (Patel, 2020).

Synthesis and Reactivity of Benzothiazole Derivatives

Another aspect of research focuses on the synthesis and reactivity of benzothiazole derivatives, including processes that could be related to the synthesis of this compound. These studies involve the coupling of naphthalen-1-amine with furan-2-carbonyl chloride, followed by reactions to form thioamides and their subsequent oxidation. The resulting compounds are subjected to various electrophilic substitution reactions, showcasing the versatility of benzothiazole derivatives in synthetic chemistry and their potential applications in creating new chemical entities with diverse biological activities (Aleksandrov & El’chaninov, 2017).

Design and Synthesis of Novel Mycobacterium tuberculosis Inhibitors

A study on the design and synthesis of thiazole-aminopiperidine hybrid analogues, aimed at developing novel inhibitors of Mycobacterium tuberculosis GyrB, presents an application of compounds structurally related to this compound in addressing tuberculosis. These compounds have shown promise in in vitro assays against Mycobacterium tuberculosis, demonstrating significant potential for the development of new antituberculosis agents (Jeankumar et al., 2013).

Environmental Applications: Removal of Heavy Metals

Research on the synthesis of N2,N6-di(thiazol-2-yl)pyridine-2,6-dicarboxamide (DPD) and its application as a magnetic nanoadsorbent for the removal of Zn2+ and Cd2+ ions from industrial wastes underscores the environmental applications of benzothiazole derivatives. This study demonstrates the potential of such compounds in environmental remediation, particularly in the effective removal of heavy metals from wastewater, highlighting their importance beyond biomedical applications (Zargoosh et al., 2015).

Propiedades

IUPAC Name |

N-(6-ethyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O2S/c1-2-14-8-9-16-18(12-14)26-20(22-16)23(13-15-6-3-4-10-21-15)19(24)17-7-5-11-25-17/h3-12H,2,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYWPQJJTNQDRPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2682479.png)

![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethoxybenzamide](/img/structure/B2682486.png)

![N-[3-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)propyl]but-2-ynamide](/img/structure/B2682487.png)

![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2682493.png)